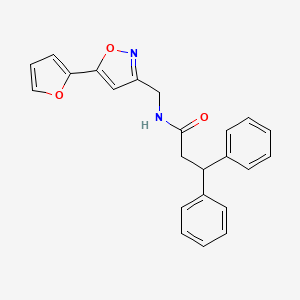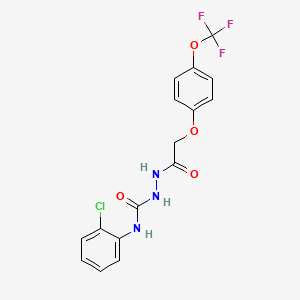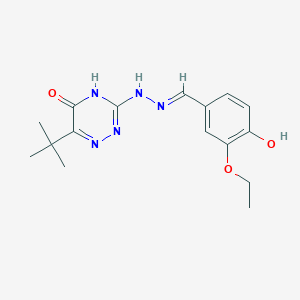![molecular formula C27H36N2O B2452853 N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide CAS No. 866131-88-6](/img/structure/B2452853.png)
N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by its complex molecular structure, which includes a pentylcyclohexyl group and an isoquinolinecarboxamide moiety. Its versatility makes it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pentylcyclohexyl Intermediate: The initial step involves the alkylation of cyclohexylbenzene with pentyl bromide in the presence of a strong base such as sodium hydride.
Coupling with Phenyl Group: The pentylcyclohexyl intermediate is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Isoquinolinecarboxamide Formation: The final step involves the formation of the isoquinolinecarboxamide moiety through a condensation reaction between the coupled intermediate and isoquinoline-3-carboxylic acid in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including organic electronics and polymers.
Wirkmechanismus
The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-pentylcyclohexyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide
- N-[4-(4-pentylcyclohexyl)phenyl]-1-indolinecarboxamide
Uniqueness
N-[4-(4-pentylcyclohexyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is unique due to its isoquinolinecarboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O/c1-2-3-4-7-21-10-12-23(13-11-21)24-14-16-26(17-15-24)28-27(30)29-19-18-22-8-5-6-9-25(22)20-29/h5-6,8-9,14-17,21,23H,2-4,7,10-13,18-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACGDDBTGSOIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]azetidine-1-carboxylate](/img/structure/B2452771.png)



![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)
![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)

![4-[4-(Oxan-4-yl)pyrimidin-2-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2452785.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B2452787.png)
![4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride](/img/structure/B2452788.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2452789.png)

